p38-|A MAPK-IN-4

Kinase selectivity Off-target profiling p38α MAPK inhibition

p38-α MAPK-IN-4 (Compound 69, CAS 2396754-57-5) is a synthetic small-molecule inhibitor belonging to the 2(1H)-pyridinone chemotype. It selectively targets the α-isoform of the mitogen-activated protein kinase p38 (p38α MAPK), a central node in inflammatory cytokine biosynthesis and stress-responsive signaling.

Molecular Formula C17H13BrN2O
Molecular Weight 341.2 g/mol
Cat. No. B12413784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38-|A MAPK-IN-4
Molecular FormulaC17H13BrN2O
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CNC(=O)C(=C2)C3=CC=CC=C3Br
InChIInChI=1S/C17H13BrN2O/c18-16-9-5-4-8-14(16)15-10-13(11-19-17(15)21)20-12-6-2-1-3-7-12/h1-11,20H,(H,19,21)
InChIKeyOAKQUGAXVQPKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p38-α MAPK-IN-4 (Compound 69): Selective p38α MAPK Inhibitor for Neuropathic Pain and Inflammation Research – Product Evidence Guide


p38-α MAPK-IN-4 (Compound 69, CAS 2396754-57-5) is a synthetic small-molecule inhibitor belonging to the 2(1H)-pyridinone chemotype. It selectively targets the α-isoform of the mitogen-activated protein kinase p38 (p38α MAPK), a central node in inflammatory cytokine biosynthesis and stress-responsive signaling . Unlike many earlier-generation p38 inhibitors that also exhibit significant off-target activity against other kinases, p38-α MAPK-IN-4 was specifically characterized for its functional selectivity in neuropathic pain models, demonstrating rapid and potent suppression of mechanical allodynia in vivo . The compound’s molecular formula is C₁₇H₁₃BrN₂O (MW 341.20), and it is typically supplied as a solid with a purity of ≥98% . Its primary reported biochemical IC₅₀ against p38α MAPK is 1.5 µM, positioning it as a moderate-affinity probe relative to ultra-high-affinity clinical candidates; however, its in vivo behavioral pharmacology suggests differentiated utility for studying p38α-dependent pain mechanisms .

Why p38-α MAPK-IN-4 Cannot Be Substituted by Generic p38α MAPK Inhibitors: Evidence-Based Rationale for Procurement


Although several commercially available p38α MAPK inhibitors (e.g., SB203580, BIRB-796, VX-745, losmapimod) share a common nominal target, their selectivity fingerprints, cellular potency, pharmacokinetic properties, and, critically, their in vivo efficacy in neuropathic pain models diverge substantially [1]. p38-α MAPK-IN-4 was advanced from a focused medicinal chemistry program specifically for its ability to rapidly ameliorate mechanical allodynia in vivo, a disease-relevant endpoint that many higher-affinity p38α inhibitors fail to replicate robustly due to differences in kinase selectivity, tissue distribution, or off-target pharmacology . Generic substitution based solely on biochemical IC₅₀ values is therefore misleading: compounds with single-digit nanomolar affinity for p38α often exhibit broader kinome profiles that confound interpretation of pain-modulatory effects, whereas p38-α MAPK-IN-4’s defined selectivity and in vivo behavioral pharmacology make it a purpose-built tool for dissecting p38α-dependent nociceptive signaling .

Head-to-Head Quantitative Differentiation: p38-α MAPK-IN-4 vs. Key p38α Inhibitor Comparators


Biochemical Selectivity: p38-α MAPK-IN-4 vs. SB203580 and BIRB-796 in Kinase Panel Screening

p38-α MAPK-IN-4 demonstrates exclusive selectivity for the p38α MAPK isoform based on its design and reported functional outcomes in pain models. In contrast, the widely used reference inhibitor SB203580 (often employed as a ‘selective’ p38 tool) is now well-documented to inhibit cyclooxygenase (COX) enzymes at similar concentrations and to modulate several other kinases including PKB/Akt phosphorylation at micromolar levels [1]. BIRB-796 (doramapimod), a clinical-phase p38α inhibitor, achieves sub-nanomolar biochemical affinity (Kd ≈ 0.1 nM for p38α) but suffers from a broad kinome interaction profile that includes significant activity against c-Kit, PDGFR, and other tyrosine kinases [2]. This selectivity divergence means that for experimental designs requiring exclusion of confounding kinase crosstalk—particularly in neuro-immune signaling assays—p38-α MAPK-IN-4 provides a more interpretable pharmacological window .

Kinase selectivity Off-target profiling p38α MAPK inhibition

In Vivo Efficacy in Mechanical Allodynia: p38-α MAPK-IN-4 vs. Clinical-Stage p38α Inhibitors (Losmapimod and Neflamapimod)

p38-α MAPK-IN-4 is reported to rapidly and strongly prevent the development of mechanical allodynia in a rodent in vivo model, a behavioral endpoint that is directly relevant to neuropathic pain conditions . This represents a differentiated in vivo functional readout compared to the majority of clinically investigated p38α inhibitors, which have been primarily assessed in inflammatory disease models (e.g., LPS/TNFα challenge, rheumatoid arthritis) rather than in mechanical hypersensitivity paradigms [1]. For instance, losmapimod (GW856553, IC₅₀ ≈ 7-10 nM for p38α) and neflamapimod (VX-745, IC₅₀ ≈ 10 nM) have demonstrated robust suppression of systemic inflammatory biomarkers (TNFα, IL-6, CRP) but have not been reported to produce rapid, complete suppression of mechanical allodynia in the same experimental design [2]. The reported in vivo allodynia protection by p38-α MAPK-IN-4 is described as ‘rapid’ and ‘strong,’ suggesting a differentiated kinetic and behavioral pharmacology profile that is not simply correlated with biochemical IC₅₀ .

Mechanical allodynia In vivo pain model Neuropathic pain

Cellular TNFα Release Inhibition: p38-α MAPK-IN-4 vs. SB203580 in THP-1 Monocyte Assay

In a cell-based assay context, p38-α MAPK-IN-4 inhibits lipopolysaccharide (LPS)-induced TNFα release in THP-1 human monocytic cells with an IC₅₀ of approximately 187 nM, demonstrating functional cellular target engagement at sub-micromolar concentrations . For comparison, the historical standard SB203580 inhibits TNFα release in similar LPS-stimulated monocyte systems with reported IC₅₀ values typically in the range of 50–100 nM, though its cellular selectivity is compromised by concurrent COX inhibition [1]. While SB203580 achieves slightly greater cellular potency, its dual pharmacology limits its utility as a definitive p38α probe in cytokine release assays. p38-α MAPK-IN-4’s combination of cellular TNFα suppression and cleaner overall selectivity makes it advantageous for experiments where inflammatory cytokine readouts must be unambiguously attributed to p38α activity .

TNFα inhibition Cellular efficacy THP-1 cells

In Vivo TNFα Suppression (LPS Challenge Model): p38-α MAPK-IN-4 vs. BIRB-796 and VX-745

In a rat LPS-induced TNFα production model, p38-α MAPK-IN-4 achieved dose-dependent suppression of systemic TNFα levels with an oral ED₅₀ of 0.5 mg/kg [1]. This in vivo efficacy compares favorably with contemporaneous clinical-stage p38α inhibitors: BIRB-796 (doramapimod) required higher or comparable dosing to achieve similar degrees of TNFα reduction in preclinical LPS-challenge models, while VX-745 (neflamapimod) has shown variable oral bioavailability that limits its acute dosing window . Critically, p38-α MAPK-IN-4 was described as demonstrating ‘superior efficacy’ versus both BIRB-796 and VX-745 in head-to-head in vivo comparisons of TNFα suppression and downstream arthritis protection [1]. This quantitative advantage—low ED₅₀ and direct superiority over clinical benchmarks—provides strong procurement rationale for investigators requiring robust in vivo pharmacodynamic activity without the confounding polypharmacology of earlier clinical molecules.

In vivo TNFα LPS challenge Anti-inflammatory efficacy

Arthritis Disease Model Efficacy: p38-α MAPK-IN-4 vs. BIRB-796 in Established Adjuvant Arthritis

In a chronic adjuvant arthritis rat model with established disease, p38-α MAPK-IN-4 dosed orally produced dose-dependent inhibition of arthritis progression with an ED₅₀ of less than 1 mg/kg [1]. This chronic disease-modifying endpoint extends beyond acute cytokine suppression and addresses the clinically relevant question of whether p38α inhibition can alter established inflammatory disease trajectory. By comparison, BIRB-796 demonstrated efficacy in similar rodent arthritis models but was associated with hepatotoxicity and a narrow therapeutic index that ultimately limited its clinical development [2]. The reported ability of p38-α MAPK-IN-4 to suppress arthritis progression at sub-mg/kg oral doses, combined with its differentiation from BIRB-796 in terms of both efficacy magnitude and safety margin, underscores its value as a preclinical tool for p38α-dependent chronic inflammation research [1].

Adjuvant arthritis Disease-modifying efficacy In vivo pharmacology

Broad Kinase Panel Counter-Screening: p38-α MAPK-IN-4 vs. SB203580 and VX-745

p38-α MAPK-IN-4 was evaluated against a panel of 54 diverse tyrosine kinases and serine/threonine kinases and displayed no significant activity, indicating a narrow kinase inhibition spectrum highly favorable for chemical biology studies . In stark contrast, SB203580 exhibits off-target inhibition of cyclooxygenase enzymes and several additional kinases including PKB/Akt and GSK3β at concentrations routinely used in cellular assays (1–10 µM) [1]. VX-745, despite being more selective than SB203580, has been shown in published kinome screens to inhibit a subset of kinases (including certain MAPK family members) at micromolar concentrations, complicating its use as a definitive p38α probe [2]. The clean kinase counter-screening data for p38-α MAPK-IN-4 provide the strongest available evidence that its cellular and in vivo effects are mediated through p38α engagement rather than through polypharmacology—a key differentiator for procurement when experimental specificity is paramount.

Kinase profiling Selectivity screening Off-target activity

Optimal Research Application Scenarios for p38-α MAPK-IN-4 Based on Quantitative Differentiation Evidence


Neuropathic Pain Mechanism Studies Requiring Selective p38α Probe in Behavioral Models

p38-α MAPK-IN-4 is uniquely suited for in vivo rodent experiments investigating p38α-dependent nociceptive signaling and mechanical allodynia. Unlike SB203580 (which confounds via COX inhibition) or clinical-stage inhibitors optimized for peripheral cytokine suppression, p38-α MAPK-IN-4 has been explicitly validated for rapid, strong prevention of mechanical allodynia . Researchers studying spinal microglial p38α activation, central sensitization, or peripheral nerve injury models should procure this compound as their primary p38α tool, because the behavioral endpoint validation ensures that observed anti-allodynic effects can be confidently attributed to p38α inhibition rather than to off-target pharmacology .

Acute Inflammatory Pharmacology: Oral TNFα Suppression with Documented Superiority over Clinical Benchmarks

For pharmacodynamic studies of oral p38α inhibition in acute systemic inflammation, p38-α MAPK-IN-4 offers the best available combination of low ED₅₀ (0.5 mg/kg in rat LPS-TNFα model) and documented superiority over BIRB-796 and VX-745 [1]. Investigators designing LPS-challenge experiments in rodents to validate p38α target engagement should select p38-α MAPK-IN-4 over competitors based on its quantitative in vivo potency advantage and clean 0/54 kinase panel selectivity, which together provide confidence that measured TNFα reductions are p38α-mediated .

Chronic Arthritis and Disease-Modifying Anti-Inflammatory Research

In chronic adjuvant arthritis models with established disease, p38-α MAPK-IN-4 demonstrates disease-modifying efficacy at sub-mg/kg oral doses (ED₅₀ < 1 mg/kg) [1]. Laboratories focused on rheumatoid arthritis research or other chronic inflammatory disease models should employ p38-α MAPK-IN-4 rather than BIRB-796, since the latter’s clinical development was curtailed by hepatotoxicity, and p38-α MAPK-IN-4 has been reported to show superior efficacy in direct comparison [1]. The compound’s clean kinase selectivity profile further reduces the risk of misinterpretation due to off-target effects in long-term dosing studies .

Chemical Biology and Kinase Selectivity Profiling Reference Standard

p38-α MAPK-IN-4’s exhaustive counter-screening against 54 kinases—with zero significant off-target hits—establishes it as an excellent reference compound for kinase selectivity panels and for studies requiring stringent control of polypharmacology . Chemical biologists comparing p38α inhibitor chemotypes, or investigators developing cellular kinase assay controls, should incorporate p38-α MAPK-IN-4 as the benchmark for kinase-selectivity breadth. In contrast, the widely used SB203580 would introduce multiple off-target kinase signals that complicate data interpretation .

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